Caffeic Acid

Description

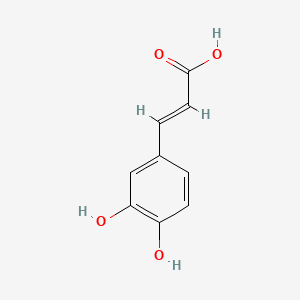

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316055 | |

| Record name | trans-Caffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline], Solid | |

| Record name | Caffeic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol. | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | Caffeic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange. | |

CAS No. |

501-16-6, 331-39-5, 71693-97-5 | |

| Record name | trans-Caffeic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxycinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | caffeic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Caffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 501-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S3A33KVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 223-225 °C (Softens at 194 °C)., 225 °C | |

| Record name | 3,4-Dihydroxycinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Antioxidant Mechanism of Action of Caffeic Acid

Abstract

This compound (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic compound found in a wide array of plant-based foods and beverages, including coffee, fruits, and teas.[1][2][3] Its significant interest in the scientific and pharmaceutical communities stems from its potent antioxidant properties, which are implicated in its various pharmacological activities, including anti-inflammatory, anticarcinogenic, and cardioprotective effects.[4][5][6][7] This technical guide provides a comprehensive overview of the core mechanisms underlying the antioxidant action of this compound. It delves into its capacity for direct free radical scavenging, its role as a metal chelating agent, its ability to modulate endogenous antioxidant enzyme systems via signaling pathways like Nrf2-ARE, and its protective effects against lipid peroxidation and DNA damage. Furthermore, this document explores the structure-activity relationship, the conditions under which this compound may exhibit pro-oxidant activity, and provides detailed experimental protocols and quantitative data for researchers.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract the damaging effects of reactive oxygen species (ROS).

Direct Free Radical Scavenging

The primary antioxidant mechanism of this compound is its ability to directly neutralize free radicals.[2][8] This is largely attributed to its chemical structure: a phenolic ring with two hydroxyl (-OH) groups at the 3 and 4 positions (a catechol group) and a conjugated acrylic acid side chain.[7][9][10] This structure allows for the donation of a hydrogen atom to a free radical, converting it into a more stable, non-reactive species. The resulting this compound radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and the conjugated side chain.[8][9][10]

Theoretical and experimental studies have identified two primary pathways for this direct scavenging activity:

-

Hydrogen Atom Transfer (HAT) : this compound donates a hydrogen atom from one of its phenolic hydroxyl groups to a free radical (e.g., a peroxyl radical, ROO•). This is considered the most feasible mechanism for its radical scavenging activity.[11][12]

-

Radical Adduct Formation (RAF) : A free radical can add to the unsaturated double bond of the this compound side chain, forming a stable radical adduct.[11][12]

The ortho-dihydroxyl functionality of the catechol ring is the key structural feature responsible for this activity, as it lowers the O-H bond dissociation enthalpy, facilitating the hydrogen atom transfer.[9]

Caption: this compound donates a hydrogen atom to neutralize a free radical.

Metal Chelation

This compound can act as a secondary or preventive antioxidant by chelating transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[4][6][10] These metal ions are potent catalysts of the Fenton and Haber-Weiss reactions, which generate the highly reactive hydroxyl radical (•OH).

The catechol group of this compound is crucial for this activity, forming stable complexes with metal ions.[13][14] By sequestering these metals, this compound prevents them from participating in redox cycling and subsequent free radical generation.[6][10] This mechanism is highly pH-dependent, with chelation and antioxidant activity increasing at higher pH values due to the deprotonation of the hydroxyl groups, which enhances their ability to bind to metal ions.[4][6] This chelation activity is a key factor in this compound's ability to inhibit metal-induced lipid peroxidation and DNA damage.[4][14]

Caption: this compound chelates iron, preventing hydroxyl radical formation.

Modulation of Cellular Antioxidant Pathways: The Nrf2-ARE Axis

Beyond direct scavenging, this compound and its derivatives, notably this compound phenethyl ester (CAPE), can exert an indirect antioxidant effect by upregulating the expression of endogenous antioxidant and phase II detoxifying enzymes.[15][16][17] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[18]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound and its analogs can induce a conformational change in Keap1, leading to the release of Nrf2.[19] The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various genes.[16] This binding initiates the transcription of a suite of protective enzymes, including:

This upregulation of the cell's intrinsic antioxidant defenses provides a sustained protective effect against oxidative stress. The activation of this pathway by CAPE has been shown to involve the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK.[16][20]

Caption: this compound activates the Nrf2-ARE pathway for enzyme induction.

Inhibition of Lipid Peroxidation

This compound is an effective inhibitor of lipid peroxidation, the oxidative degradation of lipids that can cause severe damage to cell membranes.[4][5] It prevents lipid peroxidation through a dual mechanism:

-

Chain-Breaking Activity : By donating a hydrogen atom, this compound scavenges lipid-derived radicals like peroxyl (ROO•) and alkoxyl (RO•) radicals, thereby terminating the chain propagation reaction of peroxidation.[4][6]

-

Metal Chelation : By chelating iron and copper ions, it prevents the initiation of lipid peroxidation via the Fenton reaction.[4][6]

Studies have shown that this compound inhibits lipid peroxidation in a dose-dependent manner and can significantly prolong the lag phase of the peroxidation process, indicating its efficacy as a peroxyl radical scavenger.[4][21] Its effectiveness is enhanced in hydrophobic environments like cell membranes.[4][6]

Protection Against Oxidative DNA Damage

Oxidative stress can lead to significant DNA damage, including single and double-strand breaks. This compound has demonstrated a protective effect against such damage.[5][22] At low concentrations (e.g., 10 μM), it can attenuate hydrogen peroxide (H₂O₂)-induced DNA double-strand breaks in human cells.[5][22][23] This protection is linked to its ability to scavenge ROS and chelate metal ions that could otherwise generate DNA-damaging hydroxyl radicals near the DNA molecule.[14] Its derivative, CAPE, has also been shown to protect human sperm DNA from oxidative damage.[24]

Structure-Activity Relationship

The antioxidant capacity of this compound and its analogs is strongly dependent on their chemical structure.[9][25] Key determinants include:

-

Catechol Moiety : The presence of two hydroxyl groups at the ortho position (C3 and C4) is the most critical feature for high antioxidant and radical scavenging activity.[9][26]

-

Unsaturated Side Chain : The 2,3-double bond in the acrylic acid side chain contributes to the stabilization of the phenoxyl radical formed after hydrogen donation through electron delocalization.[9]

-

Hydrophobicity : The hydrophobicity, or partition coefficient (log P), of this compound derivatives influences their activity in different systems. More hydrophobic esters, like this compound phenethyl ester (CAPE), tend to exhibit better antioxidative activity in emulsion systems and cellular membranes.[9][25]

-

Additional H-donating Groups : The addition of other hydrogen-donating groups, such as amides (-NH) or sulfhydryls (-SH), can further increase radical scavenging activity.[9][25][27]

The Pro-oxidant Paradox

Under specific conditions, particularly in the presence of transition metals like copper, this compound can exhibit pro-oxidant activity.[10][28] After chelating Cu²⁺, this compound can reduce it to Cu⁺. This Cu⁺ can then react with H₂O₂ to generate hydroxyl radicals, leading to a cascade of oxidative damage to DNA and lipids.[2][8][10] This effect is concentration-dependent; at low concentrations, this compound acts as an antioxidant, but at higher concentrations or in specific chemical environments, it can enhance oxidation.[28] Thermally decomposed products of this compound have also been reported to act as pro-oxidants.[1]

Quantitative Antioxidant Activity Data

The following tables summarize quantitative data from various studies assessing the antioxidant capacity of this compound and its derivatives.

Table 1: Radical Scavenging Activity

| Compound | Assay | IC₅₀ / Activity | Reference |

|---|---|---|---|

| This compound | DPPH• Scavenging | > Trolox C, Ferulic Acid | [9][25] |

| This compound | DPPH• Scavenging | < this compound Phenethyl Ester (CAPE) | [29] |

| This compound | ABTS⁺• Scavenging | Effective scavenging reported | [1] |

| This compound | Peroxyl Radical (ROO•) | More efficient scavenger than Trolox | [1] |

| This compound Phenethyl Ester (CAPE) | DPPH• Scavenging | Stronger scavenger than this compound | [29] |

| N-trans-caffeoyl-l-cysteine methyl ester | DPPH• Scavenging | Strongest scavenger among tested amides |[9][25] |

Table 2: Inhibition of Lipid Peroxidation

| Compound | System | Concentration | Inhibition / Effect | Reference |

|---|---|---|---|---|

| This compound | Iron-induced liver membrane peroxidation | 150 µM | Similar efficiency to 100 µM BHT | [4][21] |

| This compound | Iron-induced liver membrane peroxidation | 100 µM | Increased lag phase 10-fold | [4] |

| This compound | Iron-induced liver membrane peroxidation | 150 µM | Increased lag phase 25-fold | [4] |

| This compound | Linoleic acid emulsion | 10 µg/mL | 68.2% inhibition | [30] |

| This compound | Linoleic acid emulsion | 30 µg/mL | 75.8% inhibition | [30] |

| this compound | Cu²⁺-induced LDL oxidation | 5 µM | Complete protection |[26] |

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH• radical.

-

Principle : The DPPH• radical has a deep violet color with a maximum absorbance around 515-517 nm. When it is reduced by an antioxidant, it becomes the colorless DPPH-H, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity.[27]

-

Reagents :

-

DPPH• stock solution (e.g., 0.1 mM in methanol or ethanol).[27]

-

This compound solutions of various concentrations.

-

Methanol or ethanol as solvent.

-

-

Procedure :

-

Prepare a series of dilutions of the this compound sample.

-

Add a specific volume of the this compound solution (e.g., 0.5 mL) to a fixed volume of the DPPH• solution (e.g., 2.5 mL).[27]

-

Mix the solution thoroughly and incubate in the dark at room temperature for a set period (e.g., 30 minutes).[27]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control is prepared using the solvent instead of the antioxidant sample.

-

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals) is determined by plotting the inhibition percentage against the sample concentration.

Caption: Standard experimental workflow for the DPPH assay.

Iron-Induced Lipid Peroxidation Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of peroxidation.

-

Principle : MDA reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically at 532 nm.

-

Reagents :

-

Procedure :

-

Prepare reaction mixtures containing the liver homogenate, buffer (e.g., 10 mM KPi, pH 7.2), and different concentrations of this compound.[4]

-

Initiate peroxidation by adding the Fenton reagents (Fe(II) and H₂O₂).

-

Incubate the mixture for a specified time (e.g., 3.5 hours) at 37°C.[4]

-

Stop the reaction by adding TCA to precipitate proteins.

-

Centrifuge the mixture and collect the supernatant.

-

Add TBA solution to the supernatant and heat at 95-100°C for 30-60 minutes to allow color development.

-

Cool the samples and measure the absorbance at 532 nm.

-

-

Calculation : The concentration of MDA is calculated using its molar extinction coefficient. The inhibition of lipid peroxidation by this compound is expressed as a percentage relative to the control group without the antioxidant.

Nrf2 Nuclear Translocation by Western Blot

This protocol is used to determine if this compound promotes the movement of Nrf2 from the cytoplasm to the nucleus.

-

Principle : Cells are treated with this compound, and then cytoplasmic and nuclear protein fractions are separated. The amount of Nrf2 protein in each fraction is quantified using gel electrophoresis and antibody-based detection (Western blot). An increase in nuclear Nrf2 indicates activation of the pathway.

-

Procedure :

-

Cell Culture and Treatment : Culture cells (e.g., HepG2) to appropriate confluency. Treat cells with this compound or CAPE (e.g., 10 µM) for a specified time (e.g., 24 hours).[31]

-

Cell Fractionation : Harvest the cells and use a nuclear/cytoplasmic extraction kit to separate the cytoplasmic and nuclear fractions according to the manufacturer's protocol.

-

Protein Quantification : Determine the protein concentration of each fraction using a standard method (e.g., BCA assay).

-

SDS-PAGE : Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Use loading controls (e.g., β-actin for cytoplasm, Lamin B1 for nucleus) to ensure equal protein loading.

-

-

Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis : Quantify the band intensity. An increase in the Nrf2 band intensity in the nuclear fraction of treated cells compared to untreated cells indicates Nrf2 translocation.

Conclusion

This compound is a potent and versatile antioxidant whose mechanism of action is well-defined by its unique chemical structure. Its primary modes of action include direct hydrogen atom donation to neutralize free radicals and the chelation of pro-oxidant metal ions. Furthermore, its ability to activate the Nrf2 signaling pathway provides a secondary, indirect mechanism that enhances the cell's endogenous antioxidant capacity. These combined actions allow this compound to effectively inhibit lipid peroxidation and protect against oxidative DNA damage. Understanding these detailed mechanisms, along with its structure-activity relationship and potential for pro-oxidant behavior, is critical for researchers and professionals aiming to harness its therapeutic potential in the development of novel drugs and functional foods to combat oxidative stress-related diseases.

References

- 1. Inhibitory mechanism against oxidative stress of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and Pharmacological Aspects of this compound and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Inhibitory mechanism against oxidative stress of this compound" by F.A. Khan, A. Maalik et al. [jfda-online.com]

- 4. Antioxidant Activity of this compound against Iron-Induced Free Radical Generation—A Chemical Approach | PLOS One [journals.plos.org]

- 5. This compound improves cell viability and protects against DNA damage: involvement of reactive oxygen species and extracellular signal-regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity of this compound against Iron-Induced Free Radical Generation--A Chemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Implications of this compound in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Chemical and Pharmacological Aspects of this compound and Its Activity in Hepatocarcinoma [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant activity of this compound: thermodynamic and kinetic aspects on the oxidative degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound inhibits the formation of 1-hydroxyethyl radical in the reaction mixture of rat liver microsomes with ethanol partly through its metal chelating activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Phenyl Ester (CAPE) Protects against Iron-Mediated Cellular DNA Damage through Its Strong Iron-Binding Ability and High Lipophilicity | MDPI [mdpi.com]

- 15. This compound phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjgnet.com [wjgnet.com]

- 18. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound activates Nrf2 enzymes, providing protection against oxidative damage induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound improves cell viability and protects against DNA damage: involvement of reactive oxygen species and extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Antioxidant activity of CAPE (this compound phenethyl ester) in vitro can protect human sperm deoxyribonucleic acid from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Free radical scavenging and antioxidative activity of this compound amide and ester analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of human low-density lipoprotein oxidation by this compound and other hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Prooxidant activity of this compound, dietary non-flavonoid phenolic acid, on Cu2+-induced low density lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Biological activities of caffeic acid and its derivatives

An In-depth Technical Guide to the Biological Activities of Caffeic Acid and Its Derivatives

Introduction

This compound (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic acid found in a wide array of plant-based foods and beverages, including fruits, vegetables, coffee, and tea. It and its numerous derivatives, such as this compound phenethyl ester (CAPE), rosmarinic acid, and salvianolic acids, are secondary metabolites synthesized by plants, often through the shikimic acid pathway. These compounds have garnered significant attention from the scientific community due to their broad spectrum of biological and pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways for researchers, scientists, and drug development professionals.

Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is a cornerstone of their biological effects, primarily attributed to their chemical structure which allows for the effective scavenging of free radicals.

Quantitative Data

The antioxidant potential of these compounds is often quantified by their IC50 values in various cell-free radical scavenging assays.

| Compound | Assay | IC50 (µM) | Source |

| This compound (CA) | DPPH | 2.01 | |

| Dihydrothis compound | DPPH | 2.10 | |

| This compound phenethyl ester (CAPE) | DPPH | 1.09 | |

| 3-(3,4-dihydroxyphenyl) propanoic acid phenethyl ester | DPPH | 0.70 | |

| Methyl Caffeate | DPPH | - | |

| Prenyl Caffeate | DPPH | - |

Note: A lower IC50 value indicates stronger antioxidant activity.

Key Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This is one of the most common spectrophotometric methods for evaluating antioxidant activity. The protocol involves:

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds (this compound derivatives) are dissolved in a suitable solvent to create a series of concentrations.

-

Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30-60 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the compound concentration.

Caption: Workflow for DPPH antioxidant assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. This compound and its derivatives exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Quantitative Data

The anti-inflammatory effects are often measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | Assay | IC50 (µM) | Source |

| Shimobashiric acid B | RAW 264.7 | NO Production Inhibition | 1.4 | |

| Rosmarinic acid methyl ester | RAW 264.7 | NO Production Inhibition | 0.6 | |

| This compound methyl ester | RAW 264.7 | NO Production Inhibition | 21.0 | |

| This compound ethyl ester | RAW 264.7 | NO Production Inhibition | 12.0 | |

| This compound butyl ester | RAW 264.7 | NO Production Inhibition | 8.4 | |

| This compound octyl ester | RAW 264.7 | NO Production Inhibition | 2.4 | |

| This compound benzyl ester | RAW 264.7 | NO Production Inhibition | 10.7 | |

| This compound phenethyl ester (CAPE) | RAW 264.7 | NO Production Inhibition | 4.80 |

Key Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:

This cell-based assay is a standard method to screen for anti-inflammatory agents.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cell medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives). The cells are pre-incubated for a short period (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for a specified time, typically 24 hours.

-

Nitrite Measurement (Griess Assay): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with Griess reagent.

-

Absorbance Reading: After a short incubation, the absorbance is measured at approximately 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

-

IC50 Calculation: The concentration of the compound that inhibits LPS-induced NO production by 50% (IC50) is calculated. A cell viability assay (e.g., MTT) is often run in parallel to ensure the observed inhibition is not due to cytotoxicity.

Signaling Pathways

This compound derivatives exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). This compound and its derivatives can suppress this activation, thereby reducing the expression of these inflammatory mediators.

Caption: this compound inhibits the NF-κB pathway.

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer potential against various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.

Quantitative Data

The cytotoxic effects of this compound derivatives are typically evaluated using cell viability assays, with results expressed as IC50 values.

| Compound Class | Cell Line | Assay | IC50 (µM) | Source |

| This compound (CA) | Jurkat (Leukemia) | Cell Viability | >300 | |

| This compound phosphanium salt (CAP 6) | Jurkat (Leukemia) | Cell Viability | 8.5 | |

| This compound phosphanium salt (CAP 8) | Jurkat (Leukemia) | Cell Viability | 4.8 - 9.4 | |

| This compound phosphanium salt (CAP 10) | Jurkat (Leukemia) | Cell Viability | 0.9 - 8.5 | |

| This compound phenethyl ester (CAPE) | MIAPACa-2 (Pancreatic) | Proliferation | ~87 (65.7% inhibition) | |

| This compound phenethyl ester (CAPE) | PANC-1 (Pancreatic) | Proliferation | ~87 (93.0% inhibition) |

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated overnight to allow for attachment.

-

Compound Treatment: The cells are treated with a range of concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours). During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways

The anticancer activities of this compound derivatives are linked to their ability to modulate critical signaling pathways that control cell survival and proliferation, such as the PI3K/Akt and AMPK pathways.

-

PI3K/Akt Pathway: This pathway is often overactive in cancer, promoting cell survival and proliferation. This compound derivatives like CAPE can inhibit this pathway, leading to decreased cancer cell viability.

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, can inhibit cell growth and proliferation. Some this compound derivatives have been shown to activate AMPK, contributing to their anticancer effects.

Furthermore, this compound can induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins in the mitochondria, leading to the release of cytochrome c and the activation of caspases.

Caption: Anticancer mechanisms of this compound.

Antimicrobial Activity

This compound and its derivatives possess a broad spectrum of antimicrobial activity against various bacteria and fungi. Their efficacy can be enhanced through synthetic modifications, such as the addition of phosphanium salts.

Quantitative Data

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Source |

| This compound (CA) | Staphylococcus aureus | 256 - 1024 | - | |

| This compound (CA) | Pseudomonas aeruginosa | 625 | 625 | |

| This compound phenethyl ester (CAPE) | Cariogenic bacteria | 80 - 160 | 320 | |

| This compound isopropenyl ester (CAIE) | Paenibacillus larvae | 125 | 125 | |

| This compound benzyl ester (CABE) | Paenibacillus larvae | 125 | 125 | |

| This compound phosphanium salts (CAPs) | Gram-positive bacteria | - (MIC 13–57 µM) | - | |

| This compound phosphanium salts (CAPs) | Candida albicans | - (MIC 13–57 µM) | - |

Key Experimental Protocols

Broth Microdilution Method for MIC Determination:

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation: A serial two-fold dilution of the test compound (e.g., a this compound derivative) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Controls: Positive (microorganism with no compound) and negative (broth only) growth controls are included on the plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Reading: After incubation, the plate is examined for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto an agar plate. After further incubation, the lowest concentration that results in no growth on the agar is recorded as the MBC.

Caption: Workflow for MIC and MBC determination.

Conclusion

This compound and its derivatives represent a versatile class of natural compounds with a remarkable range of biological activities. Their potent antioxidant and anti-inflammatory properties underpin their efficacy in mitigating cellular stress and inflammation-related pathologies. Furthermore, their demonstrated ability to induce apoptosis in cancer cells and inhibit the growth of various microbial pathogens highlights their significant therapeutic potential. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers. The elucidation of their interactions with key cellular signaling pathways, such as NF-κB, PI3K/Akt, and AMPK, provides a solid foundation for the rational design and development of novel drugs for the treatment of cancer, inflammatory disorders, and infectious diseases. Further investigation, particularly through in vivo studies and clinical trials, is warranted to fully translate the promising preclinical findings of this compound and its derivatives into effective therapeutic agents.

Caffeic Acid: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound belonging to the hydroxycinnamic acid class, ubiquitously found throughout the plant kingdom. It is a key intermediate in the biosynthesis of lignin and other important plant secondary metabolites.[1] Beyond its role in plant biology, this compound has garnered significant attention from the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and the molecular mechanisms underlying the biological activities of this compound, with a focus on its modulation of key signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₈O₄.[2] Its structure consists of a phenyl ring substituted with two hydroxyl groups at positions 3 and 4 (a catechol moiety) and an acrylic acid side chain.[1][3] The presence of both phenolic and carboxylic acid functional groups dictates its chemical reactivity and biological functions. This compound can exist as cis and trans isomers, with the trans isomer being the more stable and common form found in nature.[4]

The IUPAC name for the common trans-isomer is (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 180.16 g/mol | [2][5] |

| Appearance | Yellow crystalline solid | [1][3] |

| Melting Point | 223-225 °C (decomposes) | [1][4] |

| Density | 1.478 g/cm³ | [1] |

| pKa₁ (Carboxylic acid) | ~4.62 | [1] |

| pKa₂ (Phenolic hydroxyl) | ~8.6 | [6] |

| logP (Octanol/Water) | 1.15 - 1.2 | [7][8] |

| UV-Vis λmax | In methanol: ~243, 295 (shoulder), 327 nmIn water: ~217, 294, 319 nm | [1][9][10] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water (cold) | Sparingly soluble | [1] |

| Water (hot) | Freely soluble | [3] |

| Ethanol | ~25 mg/mL (warm) | [3][4] |

| Dimethyl Sulfoxide (DMSO) | ~40 mg/mL | [3][4] |

| Dimethylformamide (DMF) | ~7 mg/mL | [4] |

| Ethyl Acetate | Soluble | [4][5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 - 0.65 mg/mL | [3][11] |

Biosynthesis and Metabolism

Biosynthesis in Plants

This compound is synthesized in plants via the phenylpropanoid pathway , which is a major route for the production of a wide array of phenolic compounds. The pathway begins with the amino acid L-phenylalanine.

The key enzymatic steps are:

-

Deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .[12]

-

Hydroxylation of cinnamic acid at the 4-position to produce p-coumaric acid, catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[12]

-

Hydroxylation of p-coumaric acid at the 3-position to yield this compound, catalyzed by p-coumarate 3-hydroxylase (C3H) , another cytochrome P450 enzyme.[11][13]

Metabolism in Humans

In the human diet, this compound is often consumed in the form of its ester with quinic acid, known as chlorogenic acid.[14] The metabolism of this compound and its derivatives primarily occurs in the gastrointestinal tract.

A small amount of free this compound can be passively absorbed in the stomach.[14] However, the majority of ingested chlorogenic acid passes to the small intestine and colon, where it is hydrolyzed by microbial esterases to release free this compound. This free this compound is then readily absorbed. The gut microbiota further metabolizes this compound into various smaller phenolic compounds, such as 3-hydroxyphenylpropionic acid, which are also absorbed into the bloodstream.[4]

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, which are primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several key intracellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound is due to its catechol structure, which can readily donate hydrogen atoms to scavenge free radicals, and its ability to chelate metal ions involved in radical generation.[15]

This compound also exerts indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][16] Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1).[2]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are largely mediated by its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[8] This, in turn, blocks the nuclear translocation and DNA binding of NF-κB.

Furthermore, this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in inflammatory responses.[5] It has been demonstrated to inhibit the phosphorylation of key MAPK members such as p38, ERK, and JNK in various cell types.[4][5]

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis and metastasis. These effects are mediated through the modulation of various signaling pathways, including the PI3K/Akt and AMPK pathways, in addition to the NF-κB and MAPK pathways.[17] this compound has been shown to induce G0/G1 cell cycle arrest and promote apoptosis in cancer cells.[17]

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological activities of this compound.

DPPH Radical Scavenging Assay

This assay is used to evaluate the free radical scavenging activity of a compound.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[18]

-

Methodology:

-

Prepare a stock solution of DPPH in ethanol (e.g., 0.5 mM).

-

Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol).

-

In a microplate or cuvette, mix the this compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[19]

-

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

-

Methodology:

-

Seed cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.[13]

-

Western Blot Analysis for Signaling Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins in signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize either the total protein or its phosphorylated form.

-

Methodology:

-

Treat cells with this compound and/or an inflammatory stimulus for the desired time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38 MAPK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to normalize the data.[8]

-

Conclusion

This compound is a versatile phenolic compound with a well-defined chemical structure and a broad spectrum of biological activities. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, and MAPK, make it a promising candidate for further investigation in the context of drug development for various chronic diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this important natural product.

References

- 1. This compound regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 8. This compound phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound derivative WSY6 protects melanocytes from oxidative stress by reducing ROS production and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of the anticancer properties of this compound in malignant mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic activity of this compound and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound, an Allelochemical in Artemisia argyi, Inhibits Weed Growth via Suppression of Mitogen-Activated Protein Kinase Signaling Pathway and the Biosynthesis of Gibberellin and Phytoalexin [frontiersin.org]

- 16. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Derivatives Inhibit the Growth of Colon Cancer: Involvement of the PI3-K/Akt and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Sources and Biosynthesis of Caffeic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic compound found throughout the plant kingdom, recognized for its significant antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][2] As a key intermediate in the biosynthesis of lignin and other phenylpropanoids, it is a focal point for research in plant biochemistry, pharmacology, and metabolic engineering. This guide provides an in-depth overview of the principal natural sources of this compound, a detailed examination of its biosynthetic pathways, and standardized experimental protocols for its extraction and quantification.

Natural Sources of this compound

This compound is one of the most common hydroxycinnamic acids in the human diet and is present in a vast array of plant-based foods.[2] It exists in free form but more frequently as ester conjugates, most notably chlorogenic acids (esters of caffeic and quinic acid).[3][4] The concentration of this compound and its derivatives can vary significantly depending on the plant species, variety, growing conditions, and processing methods. Coffee is a primary dietary source, but numerous fruits, vegetables, herbs, and spices also contain substantial amounts.[1][5][6]

Data Presentation: this compound Content in Various Natural Sources

The following table summarizes the quantitative data on this compound and its related conjugates found in a selection of natural sources.

| Source Category | Specific Source | Compound(s) Measured | Concentration Range | Reference(s) |

| Beverages | Roasted Coffee Beans | This compound | 1.4 - 3.0 mg/g | [7] |

| Roasted Coffee Beans | Chlorogenic Acids | 2 - 19 mg/g | [7] | |

| Green Coffee Beans (Arabica) | This compound | 0.16 - 0.38 mg/g | [8] | |

| Green Coffee Beans (Arabica) | Chlorogenic Acids | 65 mg/g | [9] | |

| Green Coffee Beans (Robusta) | Chlorogenic Acids | 140 mg/g | [9] | |

| Apple Juice | This compound | 0 - 10 mg/L | [3] | |

| White Wines | This compound | Average 2.5 mg/L | [3] | |

| Fruits | Apples | Chlorogenic Acid | 890 mg/kg (fresh weight) | [3] |

| Apricots, Cherries, Plums, Peaches | Chlorogenic & Neochlorogenic Acid | 50 - 500 mg/kg | [3] | |

| Vegetables | Potatoes | Chlorogenic Acid | 34 - 140 mg/kg (fresh weight) | [3] |

| Herbs & Spices | Thyme, Basil, Sage, Rosemary, etc. | This compound (free and conjugated) | > 1000 mg/kg | [3] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is primarily accomplished through the phenylpropanoid pathway, which converts aromatic amino acids, derived from the shikimate pathway, into a variety of phenolic compounds.[10][11][12][13]

The Shikimate and Phenylpropanoid Pathways

The journey begins with the shikimate pathway , an essential metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids phenylalanine, tyrosine, and tryptophan from glucose.[13] Phenylalanine and tyrosine serve as the primary precursors for the phenylpropanoid pathway.[14]

The core biosynthesis of this compound proceeds via two main routes starting from either L-Phenylalanine or L-Tyrosine.

-

From L-Phenylalanine:

-

Step 1: Deamination. Phenylalanine is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[15][16] This is a key regulatory step that channels metabolites from primary to secondary metabolism.[16]

-

Step 2: Hydroxylation. trans-Cinnamic acid is then hydroxylated at the C4 position to form p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[15][17]

-

Step 3: Final Hydroxylation. p-Coumaric acid is subsequently hydroxylated at the C3 position to yield this compound. This step is catalyzed by p-Coumarate 3-Hydroxylase (C3H) .[16][17]

-

-

From L-Tyrosine:

-

An alternative, more direct route, particularly noted in monocots and microorganisms, uses L-tyrosine as the starting substrate.[15][18]

-

Step 1: Deamination. Tyrosine Ammonia-Lyase (TAL) catalyzes the conversion of L-tyrosine directly to p-coumaric acid.[15][18][19] This bypasses the first two steps of the phenylalanine route.

-

Step 2: Hydroxylation. As in the primary pathway, p-coumaric acid is then converted to this compound by p-Coumarate 3-Hydroxylase (C3H) .[19][20]

-

Once synthesized, this compound can be further converted to caffeoyl-CoA by 4-Coumarate-CoA Ligase (4CL) , which then serves as a precursor for more complex derivatives like chlorogenic acid and lignin.[16][21]

Visualization: this compound Biosynthesis Pathway

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high sensitivity, selectivity, and reproducibility.[22]

Protocol: Extraction and HPLC Quantification of this compound from Plant Material

This protocol provides a general framework for the analysis of this compound in plant tissues, such as leaves or fruits.

1. Sample Preparation and Extraction:

- Harvest and Stabilize: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity. Lyophilize (freeze-dry) the material to a constant weight.

- Grinding: Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

- Solvent Extraction:

- Accurately weigh approximately 100-500 mg of the powdered sample into a centrifuge tube.

- Add a suitable volume (e.g., 5-10 mL) of extraction solvent. A common solvent is 80% methanol in water.

- Vortex the mixture thoroughly.

- Sonicate the sample in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.

- Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

- Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 2-3 times, and the supernatants pooled.

- Filtration: Filter the final extract through a 0.22 µm syringe filter (e.g., nylon or PTFE) into an HPLC vial to remove any particulate matter.[23]

2. HPLC-UV Analysis:

- Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

- Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[24][25]

- Mobile Phase: A gradient elution is often employed for optimal separation.

- Solvent A: Water with 0.1-0.2% formic acid or phosphoric acid (to ensure phenolic acids are in their protonated form).[24][25]

- Solvent B: Acetonitrile or Methanol.[26]

- Gradient Program (Example): Start with 10% B, ramp to 30% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions to equilibrate. The exact gradient should be optimized for the specific sample matrix.

- Flow Rate: 1.0 mL/min.[26]

- Column Temperature: 25-30 °C.[24]

- Detection Wavelength: this compound exhibits strong absorbance around 320-330 nm. A DAD allows for monitoring across a spectrum to confirm peak purity.[22][24]

- Injection Volume: 10-20 µL.

3. Quantification:

- Standard Preparation: Prepare a stock solution of pure this compound standard in the mobile phase or methanol.[25]

- Calibration Curve: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each standard in triplicate.[25]

- Analysis: Plot the peak area of the this compound standard against its concentration. The resulting linear regression equation (y = mx + c) is used to calculate the concentration of this compound in the unknown samples based on their measured peak areas.[25]

Visualization: Experimental Workflow for this compound Quantification

References

- 1. This compound: Uses, side effects, and sources [medicalnewstoday.com]

- 2. Chemical and Pharmacological Aspects of this compound and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The effect of coffee beans roasting on its chemical composition | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]

- 8. mdpi.com [mdpi.com]

- 9. Coffee bean - Wikipedia [en.wikipedia.org]

- 10. Plant-Derived this compound and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways [mdpi.com]

- 11. Plant-Derived this compound and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In what foods and plants does this compound occur?_Chemicalbook [chemicalbook.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Genes and Enzymes Involved in this compound Biosynthesis in the Actinomycete Saccharothrix espanaensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. What analytical methods test this compound powder quality? - Fairir Biotech [fairirbiotech.com]

- 23. phcogj.com [phcogj.com]

- 24. researchgate.net [researchgate.net]

- 25. wjpmr.com [wjpmr.com]

- 26. repositorium.uminho.pt [repositorium.uminho.pt]

Pharmacological properties of caffeic acid in vitro

An In-Depth Technical Guide to the In Vitro Pharmacological Properties of Caffeic Acid

Introduction

This compound (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic compound found in a wide array of plant-based foods and beverages, including coffee, wine, fruits, and vegetables.[1][2] As a prominent member of the hydroxycinnamic acid family, it has garnered significant attention from the scientific community for its diverse and potent biological activities.[3] In vitro studies have been instrumental in elucidating the mechanisms underlying its pharmacological effects, revealing its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways.

Antioxidant Properties

The most well-characterized pharmacological property of this compound is its potent antioxidant activity.[3][4] This activity is largely attributed to its catechol structure, which enables it to effectively scavenge a wide variety of reactive oxygen species (ROS) and chelate redox-active metals.[3] Its ability to donate hydrogen atoms or electrons makes it a powerful free radical scavenger, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.[4][5]

Quantitative Data: Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes key findings.

| Assay | System/Radical Source | Key Findings | Reference(s) |

| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | At 1mM and 2mM, this compound showed 84.63% and 84.93% inhibition, respectively, comparable to ascorbic acid.[2] An EC50 value of 2.39 µg/mL has also been reported.[6] | [2][6] |

| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) | This compound is an effective ABTS•+ scavenger.[1][4] | [1][4] |

| Ferric Reducing Antioxidant Power (FRAP) | Ferric ions (Fe³⁺) | Demonstrated high capacity for reducing iron ions, indicating strong reducing power.[4] | [4] |

| Superoxide Anion Radical Scavenging | Enzymatic/Non-enzymatic systems | Effective in scavenging superoxide anion radicals.[1][5] | [1][5] |

| Hydrogen Peroxide (H₂O₂) Scavenging | H₂O₂ | Demonstrated a better H₂O₂ radical scavenging ability than ascorbic acid in some studies.[2][5] | [2][5] |

| Lipid Peroxidation Inhibition | Linoleic acid emulsion | At 10 µg/mL and 30 µg/mL, showed 68.2% and 75.8% inhibition of lipid peroxidation, respectively.[1] | [1] |

| Catalase (CAT) Activity Modulation | Purified Catalase | At low concentrations (<100 µM), this compound can enhance catalase activity, while at higher concentrations, it acts as an inhibitor.[7] | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the free radical scavenging activity of this compound using the stable DPPH radical.[8][9][10]

-

Preparation of DPPH Solution : Prepare a 0.1 mM working solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent like methanol or ethanol.[8] The solution should be freshly prepared and kept in the dark due to its light sensitivity.[8][10]

-

Preparation of Test Samples : Dissolve this compound in the same solvent to prepare a stock solution. Create a series of dilutions from the stock solution to test a range of concentrations.

-

Reaction Setup : In a 96-well microplate or cuvettes, add a defined volume of each this compound dilution.[8] Prepare a positive control (e.g., ascorbic acid or Trolox) and a blank control containing only the solvent.[8][11]

-

Initiation of Reaction : Add an equal volume of the 0.1 mM DPPH working solution to all wells/cuvettes to start the reaction.[8]

-

Incubation : Incubate the reaction mixture in the dark at room temperature for a specified period, typically 30 minutes.[9]

-

Absorbance Measurement : Measure the absorbance of each sample at the characteristic wavelength of DPPH, which is approximately 517 nm, using a spectrophotometer or microplate reader.[9][10]

-

Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] × 100[9]

-

IC50 Determination : Plot the percentage of scavenging activity against the concentrations of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization: DPPH Assay Workflow

Caption: Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects in vitro by modulating key signaling pathways and reducing the production of inflammatory mediators.[3][12] Its action involves the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) and the suppression of pro-inflammatory cytokines and nitric oxide (NO) production, primarily through the downregulation of inducible nitric oxide synthase (iNOS).[3][13]

Quantitative Data: Anti-inflammatory Activity

| Assay / Model | Cell Line | Key Findings | Reference(s) |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages (LPS-stimulated) | This compound and its derivatives effectively suppress NO production.[12][14] Derivatives showed IC50 values ranging from 2.4 µM to 21.0 µM.[15] this compound inhibited NOX-ROS signal, weakening the oxidative burst.[16] | [12][14][15][16] |

| iNOS and COX-2 Expression | RAW 264.7 Macrophages (LPS-stimulated) | Downregulated mRNA levels and protein expression of iNOS and COX-2.[3][12] | [3][12] |

| Pro-inflammatory Cytokine Production (TNF-α, IL-1β) | RAW 264.7 Macrophages (LPS-stimulated) | Suppressed the expression and production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][12] | [3][12] |

| NF-κB Signaling Pathway | Various | Inhibits the NF-κB pathway, a central regulator of inflammation.[3] this compound phenethyl ester (CAPE) is a well-known NF-κB inhibitor.[17] | [3][17] |

| MAPK Signaling Pathway | Various | Modulates the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] | [3] |

| IRAK1/4 Kinase Activity | Kinase Assay | Directly inhibits Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4, key upstream signaling molecules in the inflammatory response.[12] | [12] |

Experimental Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages